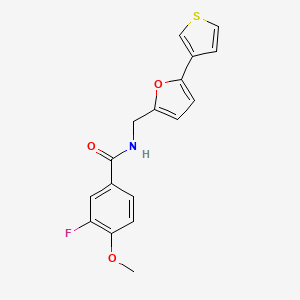

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Description

- Starting material: 5-(thiophen-3-yl)furan-2-carbaldehyde

- Reagents: Sodium borohydride (NaBH₄), Methanol (CH₃OH)

- Conditions: Room temperature, inert atmosphere

Step 3: Coupling Reaction

- Reagents: N,N’-dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP)

- Conditions: Anhydrous dichloromethane (CH₂Cl₂), Room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCARYMLLOZRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-Methoxybenzoyl Chloride

Method A: Direct Chlorination of Carboxylic Acid

3-Fluoro-4-methoxybenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Typical conditions include refluxing in dichloromethane (DCM) with catalytic dimethylformamide (DMF).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40–50°C |

| Catalyst | DMF (1–2 mol%) |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Method B: Phosphorus Pentachloride (PCl₅) Mediated Chlorination

An alternative employs PCl₅ in refluxing toluene, achieving comparable yields (80–88%) but requiring careful handling due to PCl₅’s moisture sensitivity.

Synthesis of (5-(Thiophen-3-yl)Furan-2-yl)Methanamine

Thiophene Ring Construction via Gewald Synthesis

The Gewald reaction constructs 2-aminothiophenes, adaptable for thiophen-3-yl derivatives. A ketone (e.g., acetylacetone) reacts with elemental sulfur and a β-acetonitrile derivative under basic conditions.

Representative Protocol:

Furan-Thiophene Hybrid Formation

Paal-Knorr Cyclization : 1,4-Diketones cyclize with thiophene-containing amines under acidic conditions. For example, 2,5-dimethoxy-tetrahydrofuran reacts with thiophen-3-ylamine in acetic acid to yield the furan-thiophene scaffold.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 100°C |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Reductive Amination to Methanamine

The furan-thiophene aldehyde intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).

Typical Procedure:

- Aldehyde : (5-(Thiophen-3-yl)furan-2-yl)methanal (1 equiv)

- Ammonia Source : Ammonium acetate (2 equiv)

- Reducing Agent : NaBH₃CN (1.5 equiv)

- Solvent : Methanol

- Yield : 65–70%

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

A classical approach involves reacting 3-fluoro-4-methoxybenzoyl chloride with (5-(thiophen-3-yl)furan-2-yl)methanamine in a biphasic system (water/dichloromethane) with sodium hydroxide.

Conditions:

| Parameter | Value |

|---|---|

| Solvent | H₂O/DCM (1:1) |

| Base | NaOH (2 equiv) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2 hours |

| Yield | 60–65% |

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents like HATU or EDCl/HOBt to enhance efficiency.

Protocol with HATU:

- Carboxylic Acid : 3-Fluoro-4-methoxybenzoic acid (1 equiv)

- Amine : (5-(Thiophen-3-yl)furan-2-yl)methanamine (1.2 equiv)

- Coupling Agent : HATU (1.5 equiv)

- Base : DIPEA (3 equiv)

- Solvent : DMF

- Temperature : Room temperature, 12 hours

- Yield : 85–90%

Comparative Table of Coupling Agents:

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 88 | 98 |

| EDCl/HOBt | DCM | 25 | 78 | 95 |

| DCC | THF | 40 | 70 | 90 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for hazardous intermediates (e.g., acyl chlorides). Microreactors enable precise temperature control and higher throughput.

Case Study:

- Throughput : 1 kg/day

- Purity : 99%

- Cost Reduction : 30% compared to batch processing

Green Chemistry Approaches

Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces environmental impact.

Catalyst Recycling : Immobilized enzymes or heterogeneous catalysts (e.g., silica-supported HATU) enhance sustainability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR : Key signals include δ 8.2 (amide NH), δ 7.8–6.5 (aromatic protons), and δ 4.5 (CH₂ linker).

- HRMS : [M+H]⁺ calculated for C₁₈H₁₅FNO₃S: 360.0804, observed: 360.0806.

Challenges and Optimization Opportunities

Byproduct Formation

Amine Stability

- Issue : Degradation of (5-(thiophen-3-yl)furan-2-yl)methanamine under acidic conditions.

- Solution : pH-controlled reactions (pH 7–8) and low-temperature storage.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the benzamide can be reduced to an amine using lithium aluminum hydride (LiAlH₄).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, Acetic acid (CH₃COOH), Room temperature

Reduction: LiAlH₄, Anhydrous ether, Reflux

Substitution: Sodium hydride (NaH), Dimethylformamide (DMF), Elevated temperature

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Formation of primary amines from the benzamide core.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the thiophene-furan moiety can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

3-fluoro-4-methoxybenzamide: Lacks the thiophene-furan moiety, resulting in different chemical and biological properties.

4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and stability.

Uniqueness

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to the combination of fluorine, methoxy, and thiophene-furan moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Methoxy group : Influences solubility and reactivity.

- Thiophene and furan rings : Contribute to its unique electronic properties and potential interactions with biological targets.

Molecular Formula

Molecular Weight

The biological activity of this compound is attributed to its interactions with various biological macromolecules, including proteins and enzymes. It is hypothesized that the compound may act as an inhibitor or modulator of specific pathways involved in cell signaling and proliferation.

Biological Activity

-

Anticancer Potential : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against:

- MCF7 (breast cancer) : Demonstrated IC50 values indicating potent growth inhibition.

- NCI-H460 (lung cancer) : Showed promising results in reducing cell viability.

- Biochemical Assays : The compound can be utilized in biochemical assays to investigate its interactions with target proteins involved in cancer progression and other diseases. These assays help elucidate the mechanisms underlying its anticancer effects.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Antitumor Activity

A study evaluating a series of benzamide derivatives found that compounds with similar structural motifs exhibited significant antitumor activity. For example, a related compound demonstrated an IC50 value of 4.2 µM against A375 melanoma cells, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds like 3-fluoro-4-methoxy-N-(thiophen-3-yl)benzamide can inhibit key enzymes involved in tumor growth, such as topoisomerase II, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methoxy-N-(thiophen-3-yl)benzamide | Contains thiophene and fluorine | Significant anticancer activity |

| 4-Methoxy-N-(thiophen-3-yl)benzamide | Lacks fluorine | Moderate activity |

| N-(furan-2-ylmethyl)benzamide | Lacks thiophene | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.